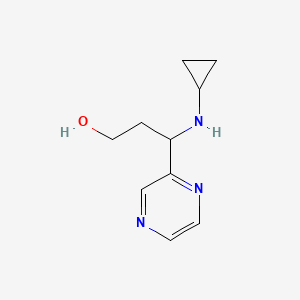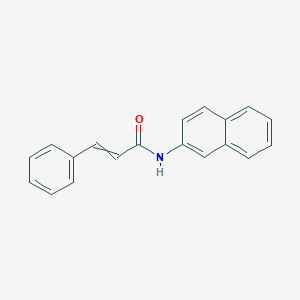![molecular formula C12H17NO3 B13945495 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- CAS No. 739307-60-9](/img/structure/B13945495.png)
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a benzenediol core and a piperidinylmethyl group. It is used in various chemical reactions and has applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- typically involves multiple steps. One common method includes the reaction of 1,2-benzenediol with a piperidinylmethyl derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted benzenediols, each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is widely used in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the piperidinylmethyl group.
Hydroquinone (1,4-Dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-Dihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Uniqueness
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the piperidinylmethyl group differentiates it from other benzenediols, leading to unique applications and interactions in various fields.
This detailed article provides a comprehensive overview of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- and its significance in scientific research and industry
Eigenschaften
CAS-Nummer |
739307-60-9 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
4-[(S)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12-/m0/s1 |
InChI-Schlüssel |
IYMMESGOJVNCKV-CABZTGNLSA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


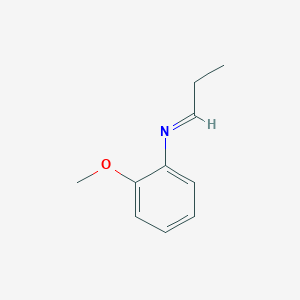
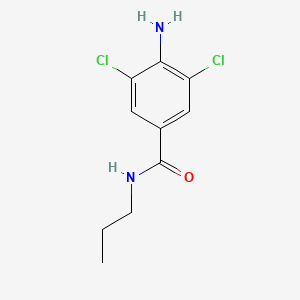
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
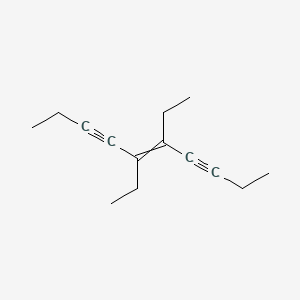
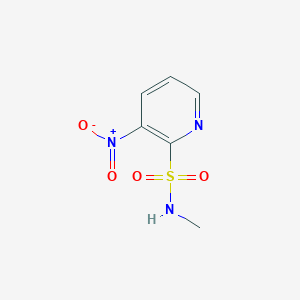

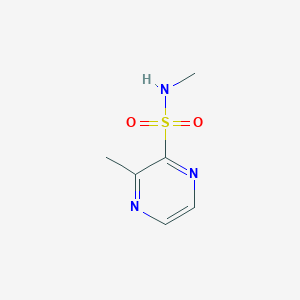
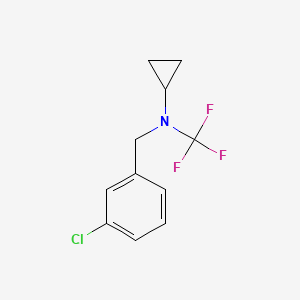
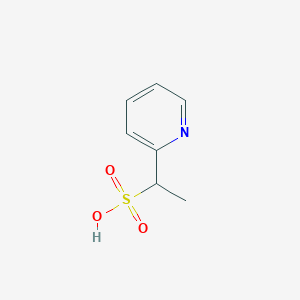
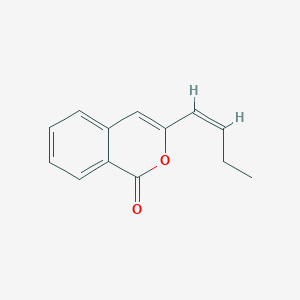
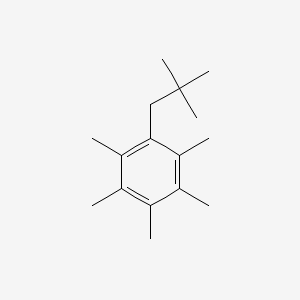
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
